molecular formula C14H21N3S B1344410 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861225-80-1

5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344410
CAS No.: 861225-80-1
M. Wt: 263.4 g/mol
InChI Key: BSUINTJHZMLQGS-UHFFFAOYSA-N
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Description

5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C 14 H 21 N 3 S and a formula weight of 263.4 g/mol [ ]. Its structure features a 1,2,4-triazole ring system substituted with a thiol group and a 1-adamantylmethyl moiety, combining a rigid adamantane framework with a heterocyclic core known for diverse chemical functionality. This compound is part of the 4H-1,2,4-triazole-3-thiol chemical family, a class extensively investigated in materials science and coordination chemistry. Researchers value these derivatives for their ability to form stable complexes with various metal ions, acting as bidentate ligands that can coordinate through the aldimine nitrogen atom and the deprotonated sulfur of the thiol group [ ]. Such properties make 1,2,4-triazole-3-thiols and their derivatives valuable building blocks for developing metal-organic frameworks (MOFs), functional materials, and catalysts. Furthermore, triazole-based compounds are frequently explored in pharmaceutical and agrochemical research due to their potential biological activities. The unique adamantane group in this specific compound may enhance lipophilicity and influence its interaction with biological targets, a property of interest in medicinal chemistry investigations [ ]. This product is provided for laboratory research and use as a chemical building block. It is not for diagnostic or therapeutic applications. Handle with appropriate precautions, as it is classified as an irritant (Xi) [ ]. Researchers are encouraged to consult the safety data sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUINTJHZMLQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with Carbonyl Compounds

The core 1,2,4-triazole ring is commonly synthesized by reacting hydrazine or hydrazine derivatives with carbonyl-containing compounds such as aldehydes, ketones, or esters. For this compound, the reaction involves:

  • Step 1: Reaction of hydrazine hydrate with a suitable adamantylmethyl-substituted carbonyl compound to form a hydrazone intermediate.
  • Step 2: Cyclization of the hydrazone with methyl isothiocyanate or other sulfur-containing reagents to form the triazole-3-thiol ring.

This method leverages the nucleophilicity of hydrazine and the electrophilicity of carbonyl groups to form the heterocyclic ring system.

Alkylation of 4-Methyl-4H-1,2,4-triazole-3-thiol

An alternative approach involves:

  • Starting from 4-methyl-4H-1,2,4-triazole-3-thiol as the core scaffold.
  • Performing alkylation at the 5-position using 1-adamantylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF).
  • This nucleophilic substitution introduces the adamantylmethyl group selectively at the 5-position.

This method benefits from the availability of the triazole-3-thiol core and the reactivity of alkyl halides.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Hydrazone formation Hydrazine hydrate + adamantylmethyl aldehyde 60–80 °C Ethanol or methanol 70–85 Stirring under reflux for 4–6 h
Cyclization to triazole-3-thiol Methyl isothiocyanate or Lawesson’s reagent 80–100 °C Toluene or DMF 65–80 Inert atmosphere recommended
Alkylation 1-Adamantylmethyl bromide + base (K2CO3) 50–70 °C DMF or DMSO 60–75 Reaction time 6–12 h

Analytical Characterization Supporting Preparation

Research Findings and Comparative Analysis

Studies indicate that the adamantylmethyl substitution enhances the compound’s lipophilicity and biological activity, which is critical for its potential applications in medicinal chemistry. The preparation methods outlined have been optimized to maximize yield and purity while maintaining the integrity of the thiol group, which is sensitive to oxidation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Hydrazone Cyclization Hydrazine hydrate + adamantylmethyl aldehyde + methyl isothiocyanate Ethanol, reflux Direct ring formation, good yields Requires careful control of sulfurization
Alkylation of Triazole-3-thiol 4-methyl-4H-1,2,4-triazole-3-thiol + 1-adamantylmethyl bromide K2CO3, DMF Selective substitution, scalable Requires pre-synthesized triazole-3-thiol
Sulfurization with Lawesson’s reagent Hydrazone or triazole intermediates Lawesson’s reagent, toluene Efficient thiol introduction Sensitive to moisture, requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The adamantyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes easily. The triazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can be contextualized through comparisons with analogous 1,2,4-triazole-3-thiol derivatives. Below is a detailed analysis:

Structural Features and Lipophilicity

Compound Name Key Substituents Lipophilicity (LogP)* Unique Structural Attributes
5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol Adamantylmethyl, methyl, thiol High (~4.5) Rigid adamantane enhances stability
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-Chlorophenyl, thiol Moderate (~2.8) Chlorine enhances electronic effects
5-(Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol Bromophenyl, methyl, thiol High (~3.9) Bromine increases halogen bonding
5-(3-Pyridyl)-1,2,4-triazole-3-thiol Pyridyl, thiol Low (~1.2) Pyridine improves water solubility

*Estimated based on substituent contributions.

  • Adamantyl vs. In contrast, halogenated aryl groups (e.g., chlorophenyl in Yucasin) prioritize electronic effects for enzyme inhibition .

Toxicity and Pharmacokinetics

  • Adamantyl Derivatives: Limited toxicity data, but adamantane’s metabolic stability may reduce off-target effects compared to morpholine or decylthio derivatives, which showed subacute toxicity in animal models .
  • Halogenated Derivatives : Bromine or chlorine substituents may increase hepatotoxicity risks due to reactive metabolite formation .

Biological Activity

5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound characterized by the combination of an adamantyl group and a triazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is C14H21N3S, with a molecular weight of approximately 263.41 g/mol. The compound features a thiol group that is crucial for its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

The mechanism of action of 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves:

  • Interaction with Enzymes : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity.
  • Lipophilicity : The adamantyl moiety enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Properties

Research has shown that 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
Melanoma (IGR39)5.0High cytotoxicity
Breast Cancer (MDA-MB-231)10.0Moderate cytotoxicity
Pancreatic Carcinoma (Panc-1)15.0Moderate cytotoxicity

These results indicate that the compound is particularly effective against melanoma cells, suggesting a potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

The presence of the thiol group is believed to enhance the antimicrobial activity by disrupting bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of triazole-thiol compounds:

  • Study on Hydrazone Derivatives : A series of hydrazone derivatives incorporating triazole-thiol moieties were synthesized and evaluated for their cytotoxicity against cancer cells. The most active compounds showed selectivity towards cancer cells and inhibited migration in metastatic assays .
  • Antioxidant Activity : Compounds derived from triazole-thiol structures have been reported to exhibit antioxidant properties. These compounds demonstrated the ability to scavenge free radicals effectively, indicating potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. What are the primary synthetic routes for 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The compound is synthesized via classical methods involving cyclization of adamantane-containing precursors with triazole-forming reagents. Key steps include hydrazinolysis of thiourea derivatives and heterocyclization under reflux conditions (e.g., ethanol at 60–100°C). Optimization involves adjusting solvent polarity, temperature, and catalyst use (e.g., NaOH) to achieve yields >70%. Purity is confirmed via HPLC and mass spectrometry .

Q. How is the structural identity of this compound confirmed in synthetic studies?

A multi-technique approach is employed:

  • Elemental analysis verifies stoichiometry.
  • 1H/13C NMR identifies adamantylmethyl protons (δ 1.6–2.1 ppm) and triazole ring protons (δ 8.3–8.9 ppm).
  • IR spectroscopy confirms thiol (-SH) stretches (2500–2600 cm⁻¹).
  • Chromatography-mass spectrometry detects pseudo-molecular ions (e.g., [M+H]+) matching theoretical masses .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, isopropanol) but insoluble in water. Stability studies show degradation <5% over 24 hours at 25°C in dark conditions. Light exposure or acidic/basic environments accelerates decomposition, requiring storage at 2–8°C in inert atmospheres .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Antimicrobial and enzyme inhibition activities are tested via:

  • Broth microdilution (MIC values against S. aureus and E. coli).
  • Kinase inhibition assays (IC50 determination using ATP-competitive binding protocols).
  • Molecular docking (AutoDock/Vina) against targets like lanosterol 14α-demethylase (PDB: 3LD6) to predict binding affinities .

Advanced Research Questions

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

Comparative studies highlight:

  • Methoxypropan-2-yl analogs (C₉H₁₂N₄OS) exhibit enhanced antifungal activity due to increased lipophilicity.
  • Bromo-furyl derivatives show stronger electrophilic substitution at the thiophene ring, altering pharmacokinetics.
  • Adamantyl groups improve metabolic stability but reduce aqueous solubility vs. phenyl-substituted triazoles .

Q. How are contradictions in synthetic yields or purity resolved across studies?

Discrepancies arise from:

  • Reagent purity (e.g., adamantane precursors with >98% purity yield higher reproducibility).
  • Chromatographic methods : Gradient elution (e.g., acetonitrile/water) vs. isocratic systems affects purity (95–99%).
  • Reaction time : Extended cyclization (>6 hours) reduces byproducts but risks thermal degradation .

Q. What molecular interactions drive its biological activity, and how are these modeled?

Computational studies reveal:

  • Hydrogen bonding : Thiol (-SH) groups interact with kinase active-site residues (e.g., Asp108 in 3LD6).
  • Hydrophobic interactions : Adamantyl groups bind to nonpolar pockets in cytochrome P450 enzymes.
  • π-Stacking : Triazole rings engage aromatic residues (e.g., Phe228 in COX-2) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Key challenges include:

  • Matrix interference in biological samples (e.g., plasma), requiring SPE cleanup.
  • Low UV absorbance : Derivatization with maleimide probes enhances detection in HPLC.
  • Isotope dilution mass spectrometry (IDMS) is used for absolute quantification with <2% error .

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